molecular formula C9H14O2 B8770505 2-acetyl-4-methylcyclohexan-1-one

2-acetyl-4-methylcyclohexan-1-one

Cat. No.: B8770505
M. Wt: 154.21 g/mol
InChI Key: MZQYOPQAFRRAJA-UHFFFAOYSA-N
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Description

2-acetyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexanone, featuring an acetyl group at the second position and a methyl group at the fourth position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-acetyl-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation or acylation of an enamine. For instance, cyclohexanone can be acetylated via pyrrolidinamine, where cyclohexanone is first converted to the corresponding enamine by reaction with pyrrolidine in the presence of an acid catalyst . Another method involves dissolving the compound in ligroin, washing it with saturated aqueous sodium bicarbonate, drying over Drierite, and fractionating in a vacuum .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 2-acetyl-4-methylcyclohexan-1-one involves its reactivity as a carbonyl compound. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates such as hydrazones and oximes. These intermediates can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-acetyl-4-methylcyclohexan-1-one include:

Uniqueness

This compound is unique due to the presence of both an acetyl group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-acetyl-4-methylcyclohexan-1-one

InChI

InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3

InChI Key

MZQYOPQAFRRAJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

40% Boron trifluoride-acetic acid complex, 24 g, was chilled with ice and a mixture of 5.6 g of 4-methylcyclohexanone and acetic anhydride was dropwise added to the complex. After stirring at room temperature for 4 hours, approximately 50 ml of saturated sodium acetate aqueous solution was added to the mixture followed by heating to reflux for 1 hour. After cooling, the reaction mixture was extracted with ether and the extract was washed with a sodium bicarbonate aqueous solution and then water. Thereafter, the system was dried and ether was removed by distillation. The obtained 2-acetyl-4-methylcyclohexanone was used in the whole amount at the following step in a crude state thereof.
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5.6 g
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Synthesis routes and methods II

Procedure details

24 g of 40% boron trifluoride/acetic acid complex was cooled with ice and a mixture of 5.6 g of 4-methylcyclohexanone and acetic anhydride was added dropwise thereto. After stirring at room temperature for four hours, approximately 50 ml of a saturated aqueous solution of sodium acetate was added thereto and the obtained reaction mixture was heated under reflux for one hour. After cooling, the reaction mixture was extracted with ether, washed with an aqueous solution of sodium hydrogencarbonate and water and dried, and ether was distilled off. The total amount of the crude 2-acetyl-4-methylcyclohexanone thus obtained was subjected to the subsequent step as such.
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5.6 g
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saturated aqueous solution
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50 mL
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Synthesis routes and methods III

Procedure details

To 24 g of 40% boron trifluoride acetate complex cooled on ice, a mixture of 5.6 g of 4-methylcyclohexanone and 10.5 g of acetic anhydride was dropwise added. The resultant mixture was then stirred at room temperature for 4 hours. To the mixture there was added 50 ml of a saturated aqueous solution of sodium acetate, and then the mixture was heated under reflux for one hour. After cooling, the reaction mixture was extracted with ether to obtain 2-acetyl-4-methylcyclohexanone, which was directly used in the following step without further purifying.
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5.6 g
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reactant
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10.5 g
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reactant
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resultant mixture
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saturated aqueous solution
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50 mL
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solvent
Reaction Step Three

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